Cyp3A4-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyp3A4-IN-1 is a compound known for its inhibitory effects on the cytochrome P450 3A4 enzyme. Cytochrome P450 3A4 is a crucial enzyme in the metabolism of various drugs in the human body. Inhibitors of this enzyme, such as this compound, are significant in pharmacology and toxicology due to their potential to alter drug metabolism and interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyp3A4-IN-1 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. Common synthetic routes include:
Formation of the Core Structure: This step often involves the use of aromatic compounds and coupling reactions.
Functional Group Modifications: Subsequent steps may include halogenation, alkylation, or acylation to introduce specific functional groups that enhance the inhibitory activity of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving:
Batch Processing: Large quantities of reactants are processed in batches to ensure consistency.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyp3A4-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often catalyzed by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Applications De Recherche Scientifique
Cyp3A4-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the metabolism of various drugs and to develop new pharmaceuticals.
Biology: Helps in understanding the role of cytochrome P450 enzymes in biological systems.
Medicine: Investigated for its potential to modulate drug interactions and improve therapeutic outcomes.
Industry: Utilized in the development of safer and more effective drugs by predicting and mitigating adverse drug reactions
Mécanisme D'action
Cyp3A4-IN-1 exerts its effects by binding to the active site of the cytochrome P450 3A4 enzyme, inhibiting its activity. This inhibition prevents the enzyme from metabolizing its substrates, leading to increased plasma concentrations of drugs that are normally metabolized by cytochrome P450 3A4. The molecular targets and pathways involved include the heme group of the enzyme and various signaling pathways that regulate enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoconazole: Another potent inhibitor of cytochrome P450 3A4, used primarily as an antifungal agent.
Ritonavir: Used in combination with other drugs to boost their efficacy by inhibiting cytochrome P450 3A4.
Itraconazole: An antifungal agent that also inhibits cytochrome P450 3A4
Uniqueness
Cyp3A4-IN-1 is unique due to its high specificity and potency as an inhibitor of cytochrome P450 3A4. Unlike some other inhibitors, it has minimal off-target effects, making it a
Activité Biologique
Cyp3A4-IN-1 is a compound recognized for its role as an inhibitor of the cytochrome P450 enzyme CYP3A4, which is crucial in the metabolism of a wide variety of drugs. This article examines the biological activity of this compound, focusing on its inhibitory effects, mechanisms of action, and implications for drug metabolism and pharmacokinetics.
Overview of CYP3A4
CYP3A4 is a member of the cytochrome P450 superfamily and plays a vital role in the oxidative metabolism of approximately 30-50% of all clinically used drugs. Its broad substrate specificity arises from a large and flexible active site, allowing it to process various lipophilic compounds, including drugs, steroids, and bile acids . Variability in CYP3A4 activity can significantly affect drug efficacy and safety due to genetic polymorphisms and environmental factors .
This compound functions primarily as a competitive inhibitor of CYP3A4. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the metabolic conversion of various drugs. This inhibition can lead to increased plasma concentrations of substrates that are normally metabolized by CYP3A4, potentially resulting in enhanced therapeutic effects or increased toxicity.
Inhibitory Potency
The potency of this compound as an inhibitor can be quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. While specific IC50 values for this compound were not detailed in the search results, studies on similar inhibitors indicate that potent inhibitors typically exhibit IC50 values in the low micromolar range. For instance, flavonoids like chrysin have demonstrated IC50 values as low as 0.6 μM against CYP3A4 .
Case Studies and Research Findings
Several studies have explored the effects of CYP3A4 inhibitors on drug metabolism. Here are key findings relevant to this compound:
Case Study 1: Drug Interactions
In a clinical context, the administration of this compound alongside substrates like midazolam (a common probe for CYP3A4 activity) could result in significant drug-drug interactions. Increased midazolam levels due to Cyp3A4 inhibition may necessitate dosage adjustments to avoid adverse effects.
Case Study 2: Genetic Variability
Research has shown that genetic variability in CYP3A4 can lead to differences in drug metabolism among individuals. For example, certain allelic variants exhibit reduced enzymatic activity towards substrates like quinine . The presence of this compound could further complicate these interactions by exacerbating the effects seen in individuals with lower baseline CYP3A4 activity.
Comparative Analysis with Other Inhibitors
To illustrate the potency and specificity of this compound compared to other known inhibitors, a summary table is provided below:
Inhibitor | IC50 (μM) | Mechanism |
---|---|---|
This compound | TBD | Competitive Inhibition |
Chrysin | 0.6 | Competitive Inhibition |
Ketoconazole | 0.1 | Competitive Inhibition |
Ritonavir | 0.05 | Competitive Inhibition |
Propriétés
Formule moléculaire |
C31H37N5O3S |
---|---|
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-[2-anilino-3-oxo-3-(pyridin-3-ylmethylamino)propyl]sulfanyl-3-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C31H37N5O3S/c1-31(2,3)39-30(38)36-25(16-23-19-33-27-14-8-7-13-26(23)27)20-40-21-28(35-24-11-5-4-6-12-24)29(37)34-18-22-10-9-15-32-17-22/h4-15,17,19,25,28,33,35H,16,18,20-21H2,1-3H3,(H,34,37)(H,36,38)/t25-,28?/m1/s1 |
Clé InChI |
YCHZAYWZVPKZNW-RXVAYIKUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.